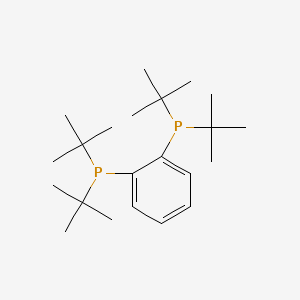

1,2-Bis(DI-tert-butylphosphino)benzene

Description

Development of Analogues and Modified 1,2-Bis(DI-tert-butylphosphino)benzene Ligands

The modular nature of phosphine ligand synthesis allows for the development of analogues with tailored electronic and steric properties. By modifying the substituents on the benzene (B151609) backbone or the phosphorus atoms, the ligand's performance in catalytic applications can be fine-tuned.

Structural Modifications for Tunable Electronic and Steric Properties

The electronic and steric profiles of 1,2-bis(di-tert-butylphosphino)benzene can be systematically altered through synthetic modifications.

Electronic Tuning: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups onto the benzene ring. For example, the introduction of methoxy (B1213986) or N,N-dimethylamino groups at the 4-position would increase the electron-donating ability of the ligand, potentially enhancing the reactivity of the metal center in oxidative addition reactions. Conversely, the introduction of electron-withdrawing groups like trifluoromethyl or fluoro groups would decrease the ligand's basicity.

Steric Tuning: The steric bulk of the ligand can be adjusted by replacing the tert-butyl groups on the phosphorus atoms with other bulky alkyl or aryl groups. For instance, replacing tert-butyl with adamantyl or cyclohexyl groups would create a different steric environment around the metal center, which can influence the selectivity of a catalytic reaction.

A patent describes the synthesis of related biaryl phosphine ligands with varying steric bulk, such as 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl, which demonstrates the feasibility of introducing bulky substituents to tune the ligand's properties. patsnap.com

| Modification Site | Substituent | Expected Effect |

| Benzene Ring (4-position) | -OCH₃, -NMe₂ | Increased electron density on P |

| Benzene Ring (4-position) | -CF₃, -F | Decreased electron density on P |

| Phosphorus Atom | Adamantyl, Cyclohexyl | Altered steric bulk and cone angle |

Synthesis of Chiral and Asymmetric Derivatives

The synthesis of chiral, enantiopure phosphine ligands is of paramount importance for asymmetric catalysis. For 1,2-bis(di-tert-butylphosphino)benzene, chirality can be introduced in several ways.

Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl-(2-ditert-butylphosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H40P2/c1-19(2,3)23(20(4,5)6)17-15-13-14-16-18(17)24(21(7,8)9)22(10,11)12/h13-16H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOMCDYYCYMIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H40P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00409372 | |

| Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215951-98-7 | |

| Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications of 1,2 Bis Di Tert Butylphosphino Benzene Complexes in Organic Transformations

Carbonylation Reactions Mediated by 1,2-Bis(DI-tert-butylphosphino)benzene Complexes

Palladium complexes of 1,2-Bis(DI-tert-butylphosphino)benzene have demonstrated remarkable efficacy in a variety of carbonylation reactions, which are fundamental processes for the introduction of a carbonyl group into organic molecules.

Alkoxycarbonylation, the addition of an alcohol and carbon monoxide across an unsaturated bond, is a powerful tool for the synthesis of esters. Palladium complexes bearing the 1,2-Bis(DI-tert-butylphosphino)benzene ligand have shown exceptional performance in this area.

The methoxycarbonylation of ethylene (B1197577) to produce methyl propionate (B1217596) is a reaction of significant industrial importance, as methyl propionate is a key precursor to methyl methacrylate (B99206) (MMA). The catalyst system based on palladium and 1,2-Bis(DI-tert-butylphosphino)benzene (dtbpx) is a benchmark for this transformation. This system forms the basis of the Lucite Alpha process, a commercial method for methyl propionate synthesis. researchgate.net Research has shown that this catalytic system exhibits outstanding performance, achieving high turnover numbers (TON) and turnover frequencies (TOF).

| Catalyst System | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Selectivity to Methyl Propionate | Reference |

|---|---|---|---|---|

| Pd / 1,2-Bis(DI-tert-butylphosphino)benzene | 100,000 | 12,000 | High | researchgate.net |

The utility of palladium-1,2-Bis(DI-tert-butylphosphino)benzene complexes extends beyond simple alkenes to more complex substrates, including internal and functionalized alkenes. A key feature of this catalytic system is its ability to promote isomerizing carbonylation. In this process, the catalyst facilitates the migration of the double bond along the alkyl chain to the terminal position before carbonylation occurs, leading to the preferential formation of linear esters from internal alkenes. This high regioselectivity towards the linear product is a significant advantage for the synthesis of valuable α,ω-difunctionalized compounds.

For instance, in the isomerizing methoxycarbonylation of trans-4-octene, the palladium complex of 1,2-Bis(DI-tert-butylphosphino)benzene, while showing high selectivity for the linear methyl nonanoate, has been compared to other ligand systems. One study reported a 30% yield and 94% linearity for the dtbpx-based catalyst under specific conditions. researchgate.net The kinetic modeling of the isomerizing methoxycarbonylation of 1-decene (B1663960) using the Pd/dtbpx system has also been studied, highlighting the concurrent isomerization and carbonylation pathways. mpg.de

| Alkene Substrate | Catalyst System | Product | Yield (%) | Linearity (%) | Reference |

|---|---|---|---|---|---|

| trans-4-Octene | Pd / 1,2-Bis(DI-tert-butylphosphino)benzene | Methyl nonanoate | 30 | 94 | researchgate.net |

Aminocarbonylation, the reaction of an aryl or vinyl halide with an amine and carbon monoxide, is a direct method for the synthesis of amides. While the use of 1,2-Bis(DI-tert-butylphosphino)benzene in this specific reaction is not as extensively documented as in alkoxycarbonylation, related studies with similar phosphine (B1218219) ligands suggest its potential. For example, a study on the selective amino- and alkoxycarbonylation of iodoarenes with aliphatic aminoalcohols investigated various phosphine ligands. When 1,2-Bis(di-tert-butylphosphinomethyl)benzene (B44117) was used in the reaction of iodobenzene (B50100) with 2-aminoethanol, it uniquely reversed the selectivity profile compared to other phosphines, favoring the amide ester product, albeit with moderate yields under the tested conditions. nih.gov This indicates that the ligand structure plays a crucial role in directing the chemoselectivity of the carbonylation reaction with N-nucleophiles.

A publication focusing on palladium-catalyzed carbonylative reactions with bis(di-tert-butylphosphino)-o-xylene mentions that aryl and vinyl halides readily undergo reactions to form amides in good yields, though specific substrate and yield data for aminocarbonylation is not detailed in the abstract. researchgate.net

Alkoxycarbonylation of Unsaturated Compounds

Cross-Coupling Methodologies Utilizing 1,2-Bis(DI-tert-butylphosphino)benzene

Cross-coupling reactions are among the most powerful C-C bond-forming reactions in organic chemistry. The unique properties of 1,2-Bis(DI-tert-butylphosphino)benzene make it an effective ligand for palladium in these transformations.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is a versatile method for the synthesis of biaryls, a common motif in pharmaceuticals and advanced materials. Palladium complexes of 1,2-Bis(DI-tert-butylphosphino)benzene have been successfully employed as catalysts in this reaction.

Heck Coupling Reactions

While the broader class of bulky, electron-rich phosphines, such as the monodentate tri-tert-butylphosphine (B79228) (P(t-Bu)₃), has been extensively studied in Heck coupling reactions, specific detailed studies on palladium complexes of 1,2-Bis(di-tert-butylphosphino)benzene for this transformation are less common in the literature. However, the ligand is commercially marketed as being suitable for Heck couplings, suggesting its competence in this area. sigmaaldrich.com General principles from related systems indicate that the steric bulk and strong electron-donating character of the phosphine moieties are crucial for promoting the oxidative addition of less reactive aryl chlorides and for facilitating the subsequent steps of the catalytic cycle. nih.govorganic-chemistry.org

Catalytic systems employing P(t-Bu)₃ have demonstrated the ability to couple a range of aryl chlorides, including deactivated and ortho-substituted variants, with various olefins. nih.gov It is plausible that palladium complexes of 1,2-Bis(di-tert-butylphosphino)benzene would exhibit similar or enhanced reactivity, potentially benefiting from the chelate effect which can improve catalyst stability and performance.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, has been significantly advanced by the development of sophisticated phosphine ligands. wikipedia.org 1,2-Bis(di-tert-butylphosphino)benzene is recognized as a suitable ligand for these palladium-catalyzed reactions. sigmaaldrich.com The steric hindrance provided by the tert-butyl groups is known to facilitate the reductive elimination step, which is often rate-limiting, while the electron-rich nature of the phosphorus atoms promotes the initial oxidative addition of the aryl halide. wikipedia.orglibretexts.org

Although this specific bidentate ligand is cited as effective, many of the detailed studies and catalyst systems reported in the literature have focused on other bulky phosphines, such as biaryl phosphine ligands (e.g., XPhos, BippyPhos) or ferrocene-based ligands. nih.govnih.gov These systems have shown broad applicability in the coupling of a wide variety of aryl and heteroaryl chlorides and bromides with primary and secondary amines, amides, and even ammonia (B1221849) equivalents. nih.govorganic-chemistry.org It is anticipated that palladium complexes of 1,2-Bis(di-tert-butylphosphino)benzene would be particularly effective for challenging substrates, including sterically demanding coupling partners and less reactive aryl chlorides, though specific, comprehensive substrate scope tables for this ligand are not prominently featured in the reviewed literature.

Stille, Sonogashira, Negishi, and Hiyama Coupling Applications

Palladium complexes incorporating 1,2-Bis(di-tert-butylphosphino)benzene are indicated as being effective for a variety of other key cross-coupling reactions, including Stille, Sonogashira, Negishi, and Hiyama couplings. sigmaaldrich.comsigmaaldrich.com

Stille Coupling: The Stille reaction, which couples organostannanes with organic halides, benefits from electron-rich and bulky phosphine ligands, especially for the activation of unreactive aryl chlorides. nih.govmit.edu While detailed reports focusing solely on 1,2-Bis(di-tert-butylphosphino)benzene are scarce, related monodentate P(t-Bu)₃ systems have been shown to be highly effective. nih.govresearchgate.net These catalysts enable the coupling of a variety of aryl chlorides with organotin reagents under relatively mild conditions.

Sonogashira Coupling: This reaction, forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another area where bulky phosphine ligands are employed. nih.govmdpi.com Copper-free Sonogashira variants, in particular, often rely on highly active palladium/phosphine systems. nih.gov The use of 1,2-Bis(di-tert-butylphosphino)benzene is expected to facilitate the coupling of a range of substrates. Research on related systems has shown high yields for the coupling of various aryl bromides and alkynes at room temperature. nih.govnih.govresearchgate.netrsc.org

Negishi Coupling: In the Negishi reaction, which utilizes organozinc reagents, palladium catalysts with bulky phosphine ligands have proven essential for coupling challenging substrates like aryl chlorides. nih.gov For instance, the commercially available Pd(P(t-Bu)₃)₂ complex is known to efficiently catalyze the coupling of deactivated and hindered aryl chlorides with various arylzinc reagents. nih.gov Given the structural similarities, complexes of 1,2-Bis(di-tert-butylphosphino)benzene would be expected to perform similarly.

Hiyama Coupling: The Hiyama coupling involves the reaction of organosilanes with organic halides. arkat-usa.org This reaction often requires an activator, such as fluoride, to facilitate transmetalation. nih.gov The development of effective ligand systems is crucial for expanding the scope and efficiency of this transformation, particularly for less reactive electrophiles like aryl chlorides. arkat-usa.orgnih.govnih.gov While specific data for 1,2-Bis(di-tert-butylphosphino)benzene is limited, its properties align with the requirements for an effective ligand in this coupling.

Other Catalytic Reactions and Emerging Applications

Beyond traditional cross-coupling, complexes of 1,2-Bis(di-tert-butylphosphino)benzene are instrumental in other cutting-edge areas of catalysis.

Small Molecule Activation (e.g., CO₂, H₂)

The activation of small, relatively inert molecules like carbon dioxide (CO₂) and hydrogen (H₂) is a significant goal in catalysis for the production of fuels and chemical feedstocks. mdpi.com While research directly employing 1,2-Bis(di-tert-butylphosphino)benzene is emerging, studies on structurally similar ligands provide insight into its potential.

For instance, nickel complexes of the related ligand 1,2-bis(di-tert-butylphosphino)ethane (B21065) (dtbpe) have been shown to react with CO₂ to form a stable η²-CO₂ adduct. acs.orgresearchgate.netnih.gov Upon heating, this complex can promote the reduction of the CO₂ ligand to carbon monoxide (CO). acs.orgnih.gov This reactivity highlights the potential for phosphine-metal complexes to mediate the transformation of CO₂. While this study used a nickel complex with an ethane (B1197151) backbone, it suggests that palladium complexes with the benzene-based ligand could exhibit analogous reactivity in CO₂ activation and reduction. researchgate.netnih.gov

In the realm of H₂ activation, catalytic hydrogenation is a fundamental process. tcichemicals.com The design of effective catalysts often involves tuning the electronic and steric properties of the ligand. While specific studies on H₂ activation with 1,2-Bis(di-tert-butylphosphino)benzene complexes are not extensively detailed, the ligand's characteristics are well-suited for creating the electron-rich metal centers necessary for heterolytic or homolytic cleavage of the H-H bond.

Oxidative Esterification and Related Transformations

A standout application for palladium complexes of 1,2-Bis(di-tert-butylphosphino)benzene is in the field of carbonylation reactions, particularly alkoxycarbonylation. nih.govnih.gov These reactions involve the addition of carbon monoxide and an alcohol across an unsaturated bond to form an ester. The palladium/1,2-Bis(di-tert-butylphosphino)benzene system is renowned for its high activity and exceptional selectivity, especially in producing linear esters from terminal or internal olefins. nih.gov

This catalytic system forms the basis of the commercial "Alpha" process for producing methyl propionate from ethylene, CO, and methanol, a key step in the manufacture of methyl methacrylate. nih.govresearchgate.net The high performance is attributed to the ligand's ability to promote the formation of a palladium-hydride species, which then facilitates olefin isomerization, leading to high selectivity for the linear ester product.

Below is a table summarizing the performance of the Pd/1,2-Bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) catalyst in the methoxycarbonylation of ethylene compared to a more recently developed ligand system.

| Ligand | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Selectivity for Methyl Propionate | Reference |

|---|---|---|---|---|

| 1,2-DTBPMB | 100,000 | 12,000 | >99% | nih.gov |

| [Ph₂P(ortho-C₆H₄)]₂CH₂ | >2,390,000 | 100,000 | >99% | nih.gov |

Polymerization Catalysis and Ligand Design

The precise control over polymer architecture afforded by catalysis is a major area of research. The unique properties of 1,2-Bis(di-tert-butylphosphino)benzene make it and its derivatives interesting candidates for polymerization catalysts. The steric and electronic profile of the ligand can influence the rate of monomer insertion, chain transfer, and ultimately, the properties of the resulting polymer.

Furthermore, 1,2-Bis(di-tert-butylphosphino)benzene has served as a scaffold for further ligand design. nih.gov By systematically modifying the phosphine substituents or the backbone, researchers can fine-tune the catalytic properties for specific applications. For example, replacing the tert-butyl groups with pyridyl moieties has led to new ligands that exhibit exceptionally high rates for carbonylation reactions, even at low temperatures. nih.gov This continuous evolution in ligand design, starting from foundational structures like 1,2-Bis(di-tert-butylphosphino)benzene, is crucial for advancing the field of homogeneous catalysis.

Mechanistic Investigations and Computational Studies of 1,2 Bis Di Tert Butylphosphino Benzene Mediated Catalysis

Elucidation of Catalytic Cycles and Reaction Pathways

Understanding the step-by-step mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For palladium-catalyzed reactions involving 1,2-Bis(di-tert-butylphosphino)benzene, significant effort has been directed towards mapping out the catalytic cycles, particularly in the context of alkoxycarbonylation reactions. Two primary mechanistic pathways have been proposed and extensively studied: the "hydride" pathway and the "carbomethoxy" pathway. escholarship.org

Identification of Key Intermediates and Transition States

The hydride pathway is generally favored when using bidentate diphosphine ligands like 1,2-Bis(di-tert-butylphosphino)benzene. escholarship.org This pathway is initiated by the formation of a palladium hydride species. A key intermediate that has been identified in the methoxycarbonylation of ethene is the cationic palladium hydride complex, [Pd(DTBPMB)H(MeOH)]+. escholarship.org Subsequent steps involve the insertion of the alkene into the Pd-H bond to form a palladium-alkyl intermediate, followed by the insertion of carbon monoxide to yield a palladium-acyl species. The final product, an ester, is released through alcoholysis, regenerating the palladium hydride catalyst. escholarship.org

Computational studies, particularly using Density Functional Theory (DFT), have been pivotal in identifying the structures of transient intermediates and transition states along these pathways. For the methoxycarbonylation of ethene catalyzed by a palladium complex with DTBPMB (referred to as DTBPX in some computational studies), DFT calculations have mapped out the geometries of various intermediates, including the palladium-hydride, palladium-ethyl, and palladium-propanoyl species. mdpi.com These calculations also provide insights into the structures of the transition states connecting these intermediates, which are crucial for understanding the energy barriers of each step. For instance, in the methoxycarbonylation of styrene, the transition state for the β-hydride elimination from a methoxy-bound intermediate to form the key palladium hydride has been computationally characterized, revealing the bond-breaking and bond-forming processes at the molecular level. mdpi.com

Rate-Determining Steps in 1,2-Bis(DI-tert-butylphosphino)benzene-Catalyzed Reactions

This has been supported by both experimental observations and computational studies. DFT calculations on the methoxycarbonylation of ethene with a Pd-DTBPX catalyst have shown that the methanolysis step indeed has a significant activation energy barrier. mdpi.com The steric bulk of the di-tert-butylphosphino groups on the ligand is believed to influence the accessibility of the metal center for the incoming alcohol, thereby affecting the energy of this transition state.

Kinetic and Thermodynamic Analyses of Catalytic Processes

Kinetic and thermodynamic studies provide quantitative data on the efficiency and performance of a catalyst under various conditions. For catalytic systems employing 1,2-Bis(di-tert-butylphosphino)benzene, these analyses have been crucial in benchmarking its performance and understanding the factors that influence its activity.

Determination of Turnover Numbers (TON) and Turnover Frequencies (TOF)

Turnover Number (TON) represents the total number of substrate molecules converted to product per molecule of catalyst before it becomes deactivated. Turnover Frequency (TOF) is the TON per unit of time, providing a measure of the catalyst's speed. The palladium/1,2-Bis(di-tert-butylphosphino)benzene system has demonstrated remarkable efficiency, particularly in the methoxycarbonylation of ethylene (B1197577), a key step in the industrial production of methyl propionate (B1217596).

| Reaction | Catalyst System | TON | TOF (h⁻¹) | Selectivity (%) | Reference |

| Methoxycarbonylation of Ethylene | Pd/1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) | 100,000 | 12,000 | >99 | nih.gov |

| Methoxycarbonylation of Ethylene | Pd/L11* | >2,390,000 | 100,000 | >99 | nih.gov |

*L11 is an aryldiphosphine ligand, [Ph₂P(ortho-C₆H₄)]₂CH₂, included for comparison to the industrially successful Pd/DTBPMB catalyst.

Influence of Reaction Conditions on Catalytic Performance

The performance of the palladium/1,2-Bis(di-tert-butylphosphino)benzene catalytic system is highly dependent on the reaction conditions, including temperature, pressure of gaseous reactants (like carbon monoxide and ethylene), and solvent.

Kinetic modeling of the isomerizing methoxycarbonylation of 1-decene (B1663960) using a Pd/DTBPMB catalyst revealed inhibition effects of both carbon monoxide and the alkene substrate on the reaction rate. nih.gov In the methoxycarbonylation of ethene, it has been observed that at high partial pressures of carbon monoxide, CO inhibition can occur, leading to a decrease in the reaction rate. The reaction order with respect to CO can shift from positive to negative at higher pressures. The temperature also plays a critical role, with an optimal range for achieving high activity and stability. For instance, in the methoxycarbonylation of ethene, an activation energy of 53 kJ/mol was determined in the temperature range of 80-120 °C.

Theoretical Approaches to Understanding 1,2-Bis(DI-tert-butylphosphino)benzene Reactivity

Theoretical and computational chemistry have become indispensable tools for gaining a deeper understanding of the reactivity of complex catalytic systems. Density Functional Theory (DFT) has been the most prominent computational method applied to study catalysis mediated by 1,2-Bis(di-tert-butylphosphino)benzene.

DFT calculations have been successfully employed to:

Elucidate Reaction Mechanisms: As discussed in Section 5.1, DFT has been used to map the potential energy surfaces of the hydride and carbomethoxy pathways in alkoxycarbonylation reactions, helping to determine the most favorable route. mdpi.com

Predict Reactivity and Selectivity: By calculating the energy barriers for different reaction pathways and the formation of different products, DFT can help to rationalize and predict the observed reactivity and selectivity. For instance, in the methoxycarbonylation of styrene, DFT calculations can be used to compare the energy profiles for the formation of linear versus branched esters, providing insight into the factors controlling regioselectivity. mdpi.com

The choice of the DFT functional and basis set is crucial for obtaining accurate results. Various combinations have been employed in the literature, such as B3LYP and B3PW91 functionals with basis sets like 6-31G* and LANL2DZ, often in combination with continuum solvation models (like SMD or PCM) to account for solvent effects. mdpi.com These computational approaches provide a molecular-level understanding that complements experimental studies and guides the design of more efficient catalysts.

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the electronic structure of metal complexes containing the 1,2-Bis(di-tert-butylphosphino)benzene ligand and to map the energetic landscapes of the catalytic cycles they participate in. These computational studies provide valuable insights into reaction intermediates, transition states, and the factors governing catalytic activity and selectivity.

A notable application of DFT has been in the study of palladium-catalyzed alkoxycarbonylation reactions. For instance, DFT calculations have been employed to investigate the coordination behavior of the [Pd(dtbpx)]²⁺ fragment. These studies revealed that in the presence of molecules with multiple oxygen donor sites, such as model compounds for paraformaldehyde, a κ²-O-OH coordination mode is favored. This preference for chelating coordination at the chain end of the substrate has been suggested to influence the depolymerization process in "CO-free" carbonylation reactions uni-tuebingen.de. The calculations also highlight the significant electron-withdrawing effect of the [Pd(dtbpx)]²⁺ fragment on the coordinating oxygen atoms, which can inhibit the necessary protonation step for depolymerization uni-tuebingen.de. This inhibitory effect can be tuned by modifying the diphosphine ligand structure, as demonstrated by comparative DFT studies with the less bulky dppp (1,3-bis(diphenylphosphino)propane) ligand, which showed a weaker electron-withdrawing effect uni-tuebingen.de.

The energetics of catalytic cycles have also been a key focus of DFT investigations. In the methoxycarbonylation of ethene, DFT studies have been used to compare different mechanistic pathways. For palladium catalysts bearing the dtbpx ligand, the methanolysis step has been identified as a potential rate-limiting step acs.org. The calculated activation energies for key elementary steps provide a quantitative measure of the feasibility of proposed mechanisms. For example, in the isomerizing alkoxycarbonylation of fatty acids, DFT calculations have shown that the steric bulk of the dtbpx ligand influences the energy difference between the transition states leading to linear and branched products, thereby controlling selectivity researchgate.net.

Comparative DFT studies with other bulky diphosphine ligands have further illuminated the unique role of the dtbpx ligand. For instance, in the context of ethylene methoxycarbonylation, the catalytic activity of Pd-complexes with dtbpx was compared to those with pytbpx (a pyridine-containing analogue). DFT calculations revealed that the lower activity of the dtbpx system could be attributed to the energetics of CO coordination and the barrier for the methanolysis step acs.orguni-goettingen.de.

Interactive Data Table: Calculated Energetic Parameters for [Pd(dtbpx)]²⁺ Coordination

| Coordinating Species (Model) | Coordination Mode | Binding Energy (ΔGb) (kJ/mol) |

| MeO(CH₂)₄H | κ²-O-OH | Favorable |

| 2-MeOEtOH | κ² | -46 |

| 2-MeOEtOH | κ¹ (two molecules) | +3 |

This table summarizes DFT calculated binding energies for the coordination of different oxygen-containing molecules to the [Pd(dtbpx)]²⁺ fragment, illustrating the preference for bidentate chelation where possible.

Molecular Dynamics Simulations of Ligand-Metal Interactions

A comprehensive literature search was conducted to identify studies utilizing molecular dynamics (MD) simulations to investigate the dynamic interactions between the 1,2-Bis(di-tert-butylphosphino)benzene ligand and metal centers. At present, there are no specific research articles that report the use of molecular dynamics simulations to exclusively study the ligand-metal interactions of this particular compound. While MD simulations are a valuable tool for understanding the conformational dynamics and solvent effects in catalytic systems, their application to catalysis mediated by 1,2-Bis(di-tert-butylphosphino)benzene has not been documented in the reviewed scientific literature.

In-situ Spectroscopic Monitoring of Catalytic Processes

In-situ spectroscopic techniques are indispensable for the direct observation of catalyst resting states and reaction intermediates, providing crucial experimental evidence to support or refute proposed catalytic cycles. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, has been extensively used to monitor catalytic processes involving 1,2-Bis(di-tert-butylphosphino)benzene.

In the investigation of "CO-free" carbonylation reactions using a palladium-dtbpx catalyst, in-situ NMR spectroscopy was instrumental in identifying key intermediates and challenging previous mechanistic assumptions. These studies demonstrated that, contrary to some hypotheses, free carbon monoxide is not generated in-situ from C1 surrogate molecules like formaldehyde or formic acid. Instead, methyl formate was identified as a key intermediate. The in-situ NMR experiments allowed for the direct observation and characterization of several palladium-dtbpx complexes during the catalytic cycle, including a dimeric palladium hydride species, [Pd(dtbpx)(μ-H)]₂, a palladium formyl complex, [Pd(dtbpx)(CHO)(H)]⁺, and a palladium methoxycarbonyl complex, [Pd(dtbpx)(C(O)OMe)(H)]⁺. The distinct NMR signals of these species provided unambiguous evidence for their presence and role in the reaction mechanism.

Furthermore, in-situ NMR studies have been used to probe the coordination chemistry of the [Pd(dtbpx)]²⁺ fragment with various solvents and substrates. For example, ³¹P NMR spectroscopy showed a single signal for [Pd(dtbpx)(solv)₁₋₂]²⁺ complexes at room temperature, indicating a symmetric environment on the NMR timescale due to fast solvent exchange uni-tuebingen.de. However, low-temperature NMR experiments revealed line broadening, suggesting that the phosphorus atoms become inequivalent, which supports the coordination of a single bidentate ligand rather than two monodentate ligands uni-tuebingen.de.

The formation of catalytically active hydride species from palladium(II) precursors in the presence of the dtbpx ligand has also been monitored by in-situ NMR. While in some cases the direct observation of hydride species can be challenging, their presence can be inferred from the reaction products and by stabilizing them with additives researchgate.net. These spectroscopic investigations, often coupled with DFT calculations, provide a powerful approach to unraveling complex catalytic mechanisms.

Interactive Data Table: Characteristic In-situ NMR Signals of Palladium-dtbpx Intermediates

| Palladium Complex | Observed Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |

| [Pd(dtbpx)(μ-H)]₂ | ¹H (hydride) | Quintet | 43 |

| [Pd(dtbpx)(CHO)(H)]⁺ | - | Characterized | - |

| [Pd(dtbpx)(C(O)OMe)(H)]⁺ | - | Characterized | - |

| [Pd(dtbpx)(solv)₁₋₂]²⁺ | ³¹P | ~58 | - |

This table presents characteristic NMR spectroscopic data for key intermediates observed in-situ during catalytic reactions mediated by 1,2-Bis(di-tert-butylphosphino)benzene-palladium complexes.

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| dtbpx | 1,2-Bis(di-tert-butylphosphino)benzene |

| dppp | 1,3-Bis(diphenylphosphino)propane |

| pytbpx | A pyridine-containing analogue of dtbpx |

Advanced Spectroscopic and Analytical Techniques for Studying 1,2 Bis Di Tert Butylphosphino Benzene and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 1,2-Bis(DI-tert-butylphosphino)benzene and its complexes in solution. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P allows for a detailed structural analysis.

Multi-nuclear NMR (¹H, ¹³C, ³¹P) for Structural Characterization

Multi-nuclear NMR provides a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

¹H NMR: Proton NMR spectra offer information about the hydrogen atoms in the complex. The signals from the bulky tert-butyl groups typically appear as a characteristic singlet or doublet in the upfield region, while the protons on the benzene (B151609) backbone and any coordinated substrates can be observed in their respective chemical shift ranges.

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the tert-butyl groups, the benzene ring, and any other organic moieties within the complex can be identified. Coupling to the phosphorus atoms (J-coupling) can provide additional structural information.

³¹P NMR: Phosphorus-31 NMR is particularly informative for studying phosphine (B1218219) ligands and their complexes. The ³¹P chemical shift is highly sensitive to the coordination environment of the phosphorus atom, including its oxidation state, coordination number, and the nature of the metal center it is bonded to. A single sharp signal is typically observed for the free 1,2-Bis(DI-tert-butylphosphino)benzene ligand. Upon coordination to a metal, this signal shifts significantly, and coupling to other NMR-active nuclei (like ¹⁹⁵Pt or ¹⁰³Rh) can be observed, confirming the formation of the complex. researchgate.net

| Nucleus | Typical Chemical Shift (δ) Range for Phosphine Complexes | Information Gained |

| ¹H | 0.8 - 1.5 ppm (tert-butyl); 7.0 - 8.0 ppm (aromatic) | Number and type of protons, connectivity through coupling |

| ¹³C | 30 - 40 ppm (tert-butyl C); 125 - 150 ppm (aromatic C) | Carbon framework, P-C coupling constants |

| ³¹P | -20 to +100 ppm (coordinated) | Coordination environment, metal-phosphine coupling, ligand exchange |

Variable-Temperature NMR for Dynamic Processes and Intermediates

Variable-Temperature (VT) NMR is employed to study dynamic processes such as ligand exchange, conformational changes, or fluxional behavior in solution. nih.gov By recording NMR spectra at different temperatures, it is possible to "freeze out" certain processes that are rapid on the NMR timescale at room temperature. This allows for the observation and characterization of distinct isomers or short-lived reaction intermediates. For instance, in catalytic cycles involving palladium complexes, VT-NMR has been used to study the rates of key steps. However, some processes, like the methanolysis of certain palladium-ethyl intermediates in alkoxycarbonylation catalysis, have been found to be too rapid to be monitored by NMR even at very low temperatures. st-andrews.ac.uk This technique is crucial for understanding the mechanisms of reactions catalyzed by complexes of 1,2-Bis(DI-tert-butylphosphino)benzene.

X-ray Crystallography for Solid-State Structural Elucidation

Determination of Coordination Geometries and Bond Parameters

X-ray crystallography allows for the precise determination of the coordination geometry around the metal center in complexes of 1,2-Bis(DI-tert-butylphosphino)benzene. Depending on the metal, its oxidation state, and other coordinated ligands, geometries such as square planar, tetrahedral, or octahedral can be established. researchgate.netnih.gov The data obtained includes critical bond parameters.

| Parameter | Typical Values/Observations | Significance |

| M-P Bond Length | Varies with metal (e.g., ~2.3-2.4 Å for Pd) | Indicates the strength of the metal-phosphine bond. |

| P-M-P Bite Angle | ~85-95° for chelated complexes | Constrained by the benzene backbone of the ligand. |

| Ligand-Metal-Ligand Angles | e.g., ~90° for square planar, ~109.5° for tetrahedral | Defines the coordination geometry around the metal. nsf.gov |

For example, in square planar palladium(II) complexes, nearly ideal geometries with cis ligand-palladium-ligand bond angles close to 90° can be observed. nsf.gov

Analysis of Ligand Conformation and Steric Bulk in Complexes

The bulky di-tert-butylphosphino groups are a defining feature of this ligand, and X-ray crystallography provides a quantitative measure of their steric influence. nih.gov The analysis of crystal structures reveals how the ligand conformation adapts upon coordination to a metal center. nsf.gov The orientation of the tert-butyl groups can be precisely determined, allowing for the calculation of steric parameters like the Tolman cone angle, which quantifies the steric demand of the ligand. vu.nl This information is vital for understanding how the ligand's steric profile influences the reactivity and selectivity of its metal complexes in catalysis. nsf.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons. It is an indispensable tool for studying paramagnetic complexes of 1,2-Bis(DI-tert-butylphosphino)benzene, which may be stable compounds or transient intermediates in a reaction. youtube.com

EPR spectroscopy is ideal for investigating paramagnetic metal centers, such as Cr(I), Cu(II), or certain Fe(III) species. cardiff.ac.uknih.govnih.gov The EPR spectrum provides information about the electronic structure of the paramagnetic center. Analysis of the g-values and hyperfine coupling constants (interactions between the unpaired electron and magnetic nuclei like ³¹P, ¹⁴N, or ¹H) can reveal:

The identity and oxidation state of the metal ion.

The coordination environment and geometry of the complex.

The degree of delocalization of the unpaired electron onto the ligands, including the phosphorus atoms of the 1,2-Bis(DI-tert-butylphosphino)benzene ligand. nih.gov

This technique is particularly powerful for identifying and characterizing radical intermediates or catalyst resting states that are paramagnetic, providing mechanistic insights that are inaccessible by other methods. cardiff.ac.uk

Other Spectroscopic Methods (e.g., Infrared, Raman, UV-Vis)

Vibrational and electronic spectroscopic techniques are invaluable for probing the structural and electronic properties of 1,2-Bis(DI-tert-butylphosphino)benzene and its metallic complexes. Infrared (IR) and Raman spectroscopies provide detailed information about the vibrational modes within the molecule, while UV-Vis spectroscopy offers insights into the electronic transitions.

Infrared and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of 1,2-Bis(DI-tert-butylphosphino)benzene. The spectra are typically dominated by vibrations associated with the tert-butyl groups, the P-C bonds, and the benzene ring.

The vibrational modes of the tert-butyl groups are expected in their characteristic regions. The C-H stretching vibrations typically appear in the 2950-2850 cm⁻¹ range. The asymmetric and symmetric deformation modes of the methyl groups within the tert-butyl substituents are also readily identifiable.

Vibrations involving the phosphorus-carbon bonds are of particular interest. The P-C stretching modes are expected in the fingerprint region of the spectrum, generally between 800 and 600 cm⁻¹. Upon coordination to a metal center, such as palladium, shifts in the positions of these P-C and other ligand-based vibrations can be observed, providing evidence of successful complex formation. For instance, in palladium(II) complexes of similar phosphine ligands, changes in the infrared spectra, such as the disappearance of bands associated with the starting materials and the appearance of new bands, confirm coordination.

The vibrational modes of the 1,2-disubstituted benzene ring also give rise to characteristic bands in the IR and Raman spectra. These include C-H stretching, C-C stretching, and various in-plane and out-of-plane bending vibrations.

An illustrative, generalized breakdown of expected vibrational frequencies for 1,2-Bis(DI-tert-butylphosphino)benzene is presented in the table below. It is important to note that these are approximate ranges and the exact positions can vary.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

| C-H Stretching (tert-butyl) | 2950 - 2850 | IR, Raman |

| C-H Bending (tert-butyl) | 1470 - 1360 | IR, Raman |

| P-C Stretching | 800 - 600 | IR, Raman |

| C-C Stretching (benzene ring) | 1600 - 1450 | IR, Raman |

| C-H Bending (benzene ring) | 1300 - 1000 (in-plane) | IR, Raman |

| C-H Bending (benzene ring) | 900 - 675 (out-of-plane) | IR, Raman |

UV-Vis Spectroscopy

UV-Vis spectroscopy is particularly useful for studying the electronic structure of the palladium complexes of 1,2-Bis(DI-tert-butylphosphino)benzene. The free ligand itself is expected to exhibit absorptions in the ultraviolet region due to π-π* transitions within the benzene ring.

Upon complexation with a transition metal like palladium, new absorption bands can appear in the UV-Vis spectrum. These are often attributable to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions within the metal center. For instance, palladium(II) complexes with phosphine ligands often exhibit absorption bands in the 200-400 nm range. In the case of palladium(II) complexes with 1,1-bis(diphenylphosphinomethyl)ethene, bands observed between 212 and 250 nm were assigned to π-π* transitions of the ligand, while a new band around 317 nm was attributed to a d-d electron transfer, confirming coordination najah.edu. Similar electronic transitions would be anticipated for palladium complexes of 1,2-Bis(DI-tert-butylphosphino)benzene.

| Type of Transition | Typical Wavelength Range (nm) |

| π-π* (Benzene ring of the ligand) | < 280 |

| Ligand-to-Metal Charge Transfer (LMCT) | 250 - 400 |

| d-d Transitions (in metal complexes) | 300 - 500 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and confirming the elemental composition of 1,2-Bis(DI-tert-butylphosphino)benzene and its complexes. Furthermore, the fragmentation patterns observed in the mass spectrum provide valuable structural information. The molecular formula of 1,2-Bis(DI-tert-butylphosphino)benzene is C₂₄H₄₄P₂, giving it a monoisotopic mass of approximately 394.29 g/mol nih.gov.

The fragmentation of organophosphorus compounds in mass spectrometry often follows predictable pathways. For 1,2-Bis(DI-tert-butylphosphino)benzene, under electron ionization (EI), the molecular ion peak [M]⁺• would be expected. Common fragmentation pathways would likely involve the loss of tert-butyl groups or isobutylene.

Key fragmentation pathways for 1,2-Bis(DI-tert-butylphosphino)benzene are predicted to include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at [M-15]⁺.

Loss of a tert-butyl group (-C(CH₃)₃): This is a very common fragmentation for compounds containing this moiety and would lead to a significant peak at [M-57]⁺.

Loss of isobutylene (-C₄H₈): A rearrangement reaction can lead to the loss of a neutral isobutylene molecule, resulting in a fragment at [M-56]⁺.

Cleavage of the P-C bond: This can lead to various fragments containing the phosphino group or the benzene backbone.

For metal complexes, soft ionization techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) are often employed to keep the complex intact. For a palladium complex like [PdCl₂(C₂₄H₄₄P₂)], the mass spectrum would be expected to show a peak corresponding to the intact molecular ion, or fragments resulting from the loss of ligands such as chloride. For example, the FAB-MS of a similar palladium complex, [Pd(OAc)₂(dpme)], showed a molecular ion peak and fragments corresponding to the loss of acetate ligands najah.edu.

Below is a table of predicted significant fragments for 1,2-Bis(DI-tert-butylphosphino)benzene in mass spectrometry.

| Fragment Ion | m/z (approximate) | Description |

| [C₂₄H₄₄P₂]⁺• | 394 | Molecular Ion |

| [C₂₃H₄₁P₂]⁺ | 379 | Loss of a methyl radical |

| [C₂₀H₃₅P₂]⁺ | 337 | Loss of a tert-butyl radical |

| [C₂₀H₃₆P₂]⁺• | 338 | Loss of an isobutylene molecule |

| [C₁₆H₂₇P]⁺ | 266 | Fragment containing one phosphino group and benzene |

| [C₈H₁₈P]⁺ | 145 | Di-tert-butylphosphino cation |

| [C₄H₉]⁺ | 57 | tert-butyl cation |

Structure Activity Relationship Studies and Ligand Performance Optimization

Systematic Variation of Ligand Parameters and their Catalytic Implications

The catalytic performance of a phosphine (B1218219) ligand is governed by a delicate balance of its steric and electronic characteristics. numberanalytics.com For bidentate phosphine ligands like 1,2-Bis(di-tert-butylphosphino)benzene, key parameters that can be varied include the substituents on the phosphorus atoms, the nature of the aromatic backbone, and the length of the linker connecting the phosphine groups to the backbone.

The large tert-butyl groups on the phosphorus atoms of DTBPMB create significant steric bulk. This steric hindrance is crucial for its catalytic success, as it can shield the metal center, preventing catalyst deactivation through aggregation and influencing the coordination of substrates to control selectivity. numberanalytics.com The design of new phosphine ligands often focuses on tuning these steric properties, with descriptors like the Tolman cone angle and percent buried volume being used to quantify these effects. ucla.eduresearchgate.net

Systematic modifications to the DTBPMB structure have been explored to enhance its catalytic activity. A notable example involves the replacement of one or more of the electron-donating tert-butyl groups with electron-withdrawing 2-pyridyl moieties. These modified ligands, when complexed with palladium, have demonstrated exceptional reaction rates for carbonylation reactions, even at low temperatures, surpassing the performance of the original DTBPMB. nih.gov This highlights the principle that fine-tuning the electronic properties of the ligand—its ability to donate or withdraw electron density from the metal center—is a powerful strategy for optimizing reactivity. numberanalytics.com

Computational chemistry and machine learning have emerged as potent tools for systematically screening virtual libraries of ligands and predicting their catalytic efficacy. rsc.org By calculating parameters such as reaction energies and activation barriers for different ligand structures, researchers can identify promising candidates for synthesis and testing, accelerating the discovery of more efficient catalysts. rsc.org

Comparison of 1,2-Bis(DI-tert-butylphosphino)benzene with Other Diphosphine Ligands

The performance of DTBPMB is best understood when contextualized through direct comparison with other diphosphine ligands, especially those employed in industrial settings.

For many years, the palladium complex of 1,2-Bis(di-tert-butylphosphino)benzene was considered the state-of-the-art catalyst for the alkoxycarbonylation of alkenes, forming the basis of the commercial Lucite Alpha process for producing methyl methacrylate (B99206). nih.govnih.gov In the methoxycarbonylation of ethylene (B1197577), the Pd/DTBPMB system achieved a high turnover number (TON) and turnover frequency (TOF). nih.gov

However, subsequent research has led to the development of new ligands that exhibit superior performance in this specific application. For instance, ligands incorporating pyridyl groups, such as 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene (pyᵗbpx) and 1,1'-bis(tert-butyl(pyridin-2-yl)phosphanyl)ferrocene (pyᵗbpf), have shown significantly higher catalytic efficiency. nih.gov More recently, an aryldiphosphine ligand, L11, featuring a [Ph₂P(ortho-C₆H₄)]₂CH₂ skeleton, has been reported to outperform Pd/DTBPMB, demonstrating a higher TON, TOF, and greater resistance to oxidation. nih.gov

| Ligand | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) | Selectivity (%) | Key Feature |

|---|---|---|---|---|

| 1,2-Bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB) | 100,000 | 12,000 | >99 | Industrially established, high selectivity. nih.gov |

| pyᵗbpx / pyᵗbpf | 1,425,000 | 44,000 | Not specified | Improved efficiency with pyridyl groups. nih.gov |

| L11 ([Ph₂P(ortho-C₆H₄)]₂CH₂) | >2,390,000 | 100,000 | >99 | Superior TON, TOF, and oxygen-resistance. nih.gov |

Advantages: The primary advantage of 1,2-Bis(di-tert-butylphosphino)benzene lies in its remarkable ability to control selectivity in various palladium-catalyzed reactions. nih.gov

High Regioselectivity: In the alkoxycarbonylation of alkenes, it consistently yields high selectivity for the desired linear ester products. nih.gov This is attributed to the steric bulk of the ligand, which directs the substrate's approach to the metal center.

Catalyst Stability: The bulky tert-butyl groups create a sterically hindered environment around the metal, which helps to stabilize the active catalytic species and prevent the formation of inactive metal aggregates.

Versatility: Beyond carbonylation, DTBPMB has proven to be a suitable ligand for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, Sonogashira, Negishi, and Hiyama couplings. sigmaaldrich.com

Limitations: Despite its successes, DTBPMB has certain limitations.

Oxidation Sensitivity: As an alkyl phosphine, it can be more susceptible to oxidation compared to aryl phosphine ligands, which benefit from better electron delocalization. nih.gov This can reduce catalyst lifetime, particularly in processes where exposure to air is a concern.

Lower Activity Compared to Newer Ligands: While highly active, it has been surpassed in catalytic efficiency (TON and TOF) by more recently developed ligand systems in specific applications like ethylene carbonylation. nih.gov

Cost: The synthesis of specialized phosphine ligands can be expensive, which can be a limiting factor for their large-scale industrial use. researchgate.net

Strategies for Enhancing Ligand Stability and Recycling in Catalysis

The cost of sophisticated phosphine ligands and the precious metals they are complexed with necessitates the development of robust strategies for catalyst recycling and reuse. researchgate.net Several approaches have been investigated to improve the stability and recoverability of catalyst systems involving ligands like 1,2-Bis(di-tert-butylphosphino)benzene.

Immobilization on Solid Supports: One common strategy is to anchor the phosphine ligand onto a solid matrix, such as a polymer resin or silica (B1680970). researchgate.netrsc.org This "heterogenization" of a homogeneous catalyst allows for easy separation of the catalyst from the reaction mixture by simple filtration. Supported phosphine-phosphite ligands have been successfully used in asymmetric hydrogenation and recycled multiple times with only a minor decrease in activity. researchgate.net

Use of Biphasic or Thermomorphic Systems: The catalyst can be dissolved in a solvent phase that is immiscible with the product phase at room temperature. For example, using a polyisobutylene-bound phosphine ligand in a heptane-DMF solvent system allows the catalyst to remain in the heptane (B126788) phase while the product is extracted with the polar DMF phase upon cooling. rsc.org This method enables multiple reaction cycles with minimal catalyst leaching. rsc.org

Oxidative Recovery: A patented process describes the recovery of phosphine ligands from transition metal complexes after a reaction is complete. The method involves treating the reaction mixture with an oxidizing agent, which converts the phosphine ligand to its phosphine oxide. The oxidized ligand can then be extracted with a suitable solvent and subsequently isolated. google.com

These strategies address key challenges in homogeneous catalysis, aiming to make processes more economically viable and environmentally sustainable. rsc.org

Future Directions and Emerging Research Avenues in 1,2 Bis Di Tert Butylphosphino Benzene Chemistry

Design of Novel Ligand Scaffolds Inspired by 1,2-Bis(DI-tert-butylphosphino)benzene

The success of 1,2-bis(di-tert-butylphosphino)benzene has spurred the design of new ligand scaffolds aimed at enhancing catalytic activity, selectivity, and stability. One promising approach involves the modification of the phosphine (B1218219) substituents. For instance, the replacement of a tert-butyl group with a pyridyl moiety has led to the development of ligands that exhibit exceptional rates for carbonylation reactions, even at low temperatures. nih.gov This modification introduces a hemilabile coordinating group, which can reversibly bind to the metal center, potentially opening up new reaction pathways.

Another avenue of exploration is the alteration of the ligand backbone. Ferrocene-based analogs of 1,2-bis(di-tert-butylphosphino)benzene have been synthesized and investigated. researchgate.net These ferrocenylphosphines introduce a unique stereochemical environment and electronic properties, which can influence the outcome of catalytic reactions. The modular nature of the ferrocene (B1249389) scaffold allows for the synthesis of a diverse range of ligands with tailored steric and electronic properties.

Table 1: Examples of Novel Ligand Scaffolds Inspired by 1,2-Bis(di-tert-butylphosphino)benzene

| Ligand Name | Structural Modification | Potential Advantage |

| 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene | Replacement of a tert-butyl group with a pyridyl group | Enhanced rates in carbonylation reactions nih.govnih.gov |

| Ferrocene-based bisphosphines | Replacement of the benzene (B151609) backbone with a ferrocene unit | Unique stereochemistry and electronic properties researchgate.net |

Applications in Sustainable Chemistry and Green Catalysis

The principles of green chemistry, such as high atom economy, the use of catalytic rather than stoichiometric reagents, and the development of recyclable catalytic systems, are central to modern chemical synthesis. beilstein-journals.orgnih.gov Catalytic systems based on 1,2-bis(di-tert-butylphosphino)benzene are well-aligned with these principles. A prime example is the palladium-catalyzed methoxycarbonylation of ethylene (B1197577) to produce methyl propionate (B1217596), a key step in the Lucite Alpha process for the synthesis of methyl methacrylate (B99206). nih.govnih.gov This process boasts high turnover numbers (TON) and turnover frequencies (TOF), indicating a highly efficient and sustainable industrial application. nih.gov

Future research in this area is focused on expanding the scope of these catalytic systems to other sustainable transformations and on developing robust recycling strategies for the catalyst. nih.gov The ability to perform highly selective transformations on both terminal and internal alkenes further underscores the potential of these catalysts in green chemistry. nih.gov The development of catalysts that can operate in environmentally benign solvents or even under solvent-free conditions is another key area of investigation.

Integration into Heterogeneous Catalytic Systems

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. rsc.org Immobilizing homogeneous catalysts onto solid supports to create heterogeneous systems is a promising strategy to overcome this limitation, facilitating catalyst recycling and continuous flow processes. rsc.org

A recent study has demonstrated the successful grafting of a 5-(carboxymethoxy)-1,3-bis(di-tert-butylphosphite)benzene iridium(III) hydride complex onto a metal-organic framework (MOF). ua.es The resulting heterogeneous catalyst showed activity in the hydrogenation of alkenes. ua.es This approach of incorporating phosphine ligands into MOFs or other solid supports like silica (B1680970) or polymers opens up new possibilities for the development of robust and recyclable catalysts based on the 1,2-bis(di-tert-butylphosphino)benzene framework for a variety of chemical transformations.

Exploration of New Metal-Ligand Combinations for Unprecedented Reactivity

The majority of studies on 1,2-bis(di-tert-butylphosphino)benzene have focused on its complexes with palladium. nih.govnih.govnih.govcapes.gov.br However, exploring combinations with other transition metals is a burgeoning area of research that promises to unlock new reactivity. Complexes with nickel(II), palladium(II), and platinum(II) have been synthesized and characterized, revealing diverse coordination geometries. researchgate.net

Furthermore, the synthesis of zerovalent nickel complexes supported by the related 1,2-bis(diphenylphosphino)benzene (B85067) ligand has been reported, showcasing the potential for these ligands to stabilize low-valent metal centers. acs.org The investigation of bimetallic and heterobimetallic complexes containing these phosphine ligands is another exciting frontier. Such systems could enable cooperative catalytic effects, leading to unprecedented reaction pathways and selectivities. The synthesis of a binuclear gold(I) complex with a bridging diphosphinite ligand highlights the versatility of these ligand backbones in constructing multinuclear metal assemblies. researchgate.net

Table 2: Investigated Metal Complexes with Bis(phosphino)benzene-type Ligands

| Metal | Oxidation State | Ligand Type | Application/Finding |

| Palladium | 0, II | 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) | Highly active in carbonylation and cross-coupling reactions nih.govnih.govnih.govcapes.gov.brsigmaaldrich.com |

| Nickel | 0, II | 1,2-bis(diphenylphosphino)benzene, 1,2-bis((diphenylphosphino)methyl)benzene | Synthesis and structural characterization researchgate.netacs.org |

| Platinum | 0, II | 1,2-bis((diphenylphosphino)methyl)benzene | Synthesis and structural characterization researchgate.net |

| Iridium | III | 5-(carboxymethoxy)-1,3-bis(di-tert-butylphosphite)benzene | Heterogeneous hydrogenation ua.es |

| Gold | I | 1,4-bis(diphenylphosphinoxy)benzene | Synthesis of binuclear complexes researchgate.net |

Advanced Computational Modeling for Predictive Ligand Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalytic systems. nih.gov In the context of 1,2-bis(di-tert-butylphosphino)benzene and its analogs, computational modeling can provide valuable insights into ligand-metal interactions, reaction mechanisms, and the origins of selectivity.

Studies on related neopentylphosphine palladium complexes have utilized DFT calculations to analyze steric properties and conformational changes upon coordination to the metal center. nsf.gov This type of computational analysis can be extended to the 1,2-bis(di-tert-butylphosphino)benzene system to rationally design new ligands with optimized properties. By predicting how modifications to the ligand structure will affect its steric and electronic profile, researchers can prioritize synthetic efforts towards the most promising candidates, accelerating the discovery of next-generation catalysts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Bis(DI-tert-butylphosphino)benzene, and how can purity be ensured?

- Methodology : Synthesis typically involves reacting 1,2-dihalobenzene derivatives with di-tert-butylphosphine under inert conditions. A common approach uses nickel- or palladium-catalyzed cross-coupling reactions to form P–C bonds. Post-synthesis, purity can be verified via GC analysis (>98% purity, as per CAS 121954-50-5 specifications) and characterized using ³¹P NMR to confirm the absence of oxidized phosphine byproducts .

- Critical Step : Strict exclusion of moisture and oxygen during synthesis prevents oxidation, which is critical for maintaining ligand efficacy in catalytic applications .

Q. How should 1,2-Bis(DI-tert-butylphosphino)benzene be handled to ensure stability during experiments?

- Handling Protocol : Store under inert gas (argon/nitrogen) at temperatures below 25°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides, chlorates), as tert-butylphosphine ligands are prone to oxidation, releasing hazardous phosphorus oxides .

- Safety : Use gloveboxes or Schlenk lines for air-sensitive manipulations. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory .

Q. What spectroscopic techniques are most effective for characterizing this ligand and its metal complexes?

- Characterization Workflow :

- ³¹P NMR : Identifies ligand coordination shifts (e.g., δ ~–5 to –15 ppm for free phosphine vs. δ ~20–40 ppm for metal-bound states).

- X-ray Crystallography : Resolves steric bulk from tert-butyl groups and bite angles in metal complexes, critical for catalytic activity .

- ESI-MS : Confirms metal-ligand stoichiometry in complexes .

Advanced Research Questions

Q. How does the steric profile of 1,2-Bis(DI-tert-butylphosphino)benzene influence its performance in cross-coupling catalysis compared to diphenylphosphine analogs?

- Steric Analysis : The tert-butyl groups create a larger cone angle (~190°) compared to diphenylphosphine ligands (~145°), reducing metal center accessibility. This enhances selectivity in Suzuki-Miyaura couplings by suppressing β-hydride elimination .

- Experimental Design : Compare turnover frequencies (TOF) in model reactions (e.g., aryl bromide coupling) using ligands with varying steric bulk. Monitor byproducts via GC-MS to quantify selectivity .

Q. What strategies resolve contradictions in reported catalytic activities of tert-butylphosphine ligands across different studies?

- Data Reconciliation :

Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize charged intermediates differently than non-polar solvents (toluene).

Metal Precursor : Pd(0) vs. Pd(II) precursors can alter ligand coordination kinetics.

Ligand:Metal Ratio : Optimize ratios (e.g., 2:1 vs. 1:1) to address discrepancies in catalytic turnover .

- Case Study : Replicate conflicting studies under controlled conditions (identical solvent, temperature, and precursor) to isolate ligand-specific effects.

Q. How can electronic effects of 1,2-Bis(DI-tert-butylphosphino)benzene be quantified to predict its behavior in photoredox catalysis?

- Electronic Profiling :

- Cyclic Voltammetry : Measure oxidation potentials of ligand-metal complexes (e.g., Ir or Ru) to assess redox activity.

- DFT Calculations : Compute HOMO/LUMO gaps to correlate with experimental catalytic efficiencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.